1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-PHENYLPIPERAZINE
Overview
Description
1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-PHENYLPIPERAZINE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their significant roles in medicinal chemistry due to their diverse biological activities. The structure of this compound includes an imidazo[1,2-a]pyridine moiety linked to a phenylpiperazine group, making it a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-PHENYLPIPERAZINE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of 2-aminopyridines and acetophenones under copper(I)-catalyzed aerobic oxidative conditions . Another approach involves the coupling of 2-aminopyridine with phenylacetophenones or phenylacetones in the presence of CBrCl3, which acts as a bromination shuttle .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free synthesis have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis strategies are commonly used.
Reduction: Reduction reactions can be performed using standard reducing agents.
Common Reagents and Conditions
Oxidation: Transition metal catalysts or metal-free conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-PHENYLPIPERAZINE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it has been shown to inhibit Rab11A prenylation, which is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: N,N-Dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide.
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and biological activities.
Uniqueness
1-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-4-PHENYLPIPERAZINE is unique due to its specific combination of the imidazo[1,2-a]pyridine and phenylpiperazine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-phenylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-2-6-17(7-3-1)21-12-10-20(11-13-21)14-16-15-22-9-5-4-8-18(22)19-16/h1-9,15H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVVXCSEQZXJEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN3C=CC=CC3=N2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24808071 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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